molecular formula C16H15N B1607430 1,3-Dimethyl-2-phenylindole CAS No. 3558-28-9

1,3-Dimethyl-2-phenylindole

Cat. No.: B1607430
CAS No.: 3558-28-9
M. Wt: 221.3 g/mol
InChI Key: CINHHVCRUDHEHC-UHFFFAOYSA-N
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Description

Historical Context and Structural Importance of the Indole (B1671886) Core in Organic Chemistry

The journey of indole chemistry began in the mid-19th century, with its initial isolation from the distillation of tryptophan, an essential amino acid, by the German chemist Kuno Fritz in 1866. creative-proteomics.com The name "indole" itself is a blend of "indigo" and "oleum," stemming from its first isolation through the treatment of indigo (B80030) dye with oleum. wikipedia.orgbiocrates.comatamanchemicals.com The fundamental structure of indole, a bicyclic aromatic heterocycle, consists of a six-membered benzene (B151609) ring fused to a five-membered, nitrogen-containing pyrrole (B145914) ring. creative-proteomics.comwikipedia.orgfiveable.me This unique arrangement confers upon indole a rich electron density and aromatic stability, making it a versatile scaffold in organic synthesis. irjmets.com

The structural significance of the indole core is underscored by its presence in a vast array of biologically active compounds. irjmets.com It forms the backbone of the amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin. wikipedia.orgfiveable.me Furthermore, the indole motif is a key structural element in numerous alkaloids, which are naturally occurring compounds often exhibiting potent pharmacological properties. wikipedia.orgfiveable.me The electron-rich nature of the indole ring system makes it highly susceptible to electrophilic substitution, particularly at the C3 position, which is significantly more reactive than benzene. wikipedia.orgirjmets.com This reactivity has been harnessed by chemists to create a diverse range of functionalized indole derivatives.

Overview of Substituted Phenylindole Derivatives in Contemporary Academic Research

Substituted phenylindoles, a class of indole derivatives featuring a phenyl group attached to the indole core, have garnered considerable attention in modern academic research. This interest is largely fueled by their diverse biological activities and their utility as versatile building blocks in the synthesis of more complex molecules. researchgate.netnih.govomicsonline.org The introduction of a phenyl group, along with other substituents, allows for the fine-tuning of the molecule's electronic and steric properties, leading to a broad spectrum of pharmacological effects.

Recent studies have highlighted the potential of substituted 2-phenylindole (B188600) derivatives in various therapeutic areas. For instance, certain derivatives have been investigated for their anti-inflammatory, antibacterial, antifungal, antiviral, and antiproliferative properties. omicsonline.org Some have demonstrated significant anticancer activity against various cancer cell lines. omicsonline.org Additionally, substituted 2-phenylindoles have been explored as anticonvulsant agents and have shown promise in targeting neurological disorders. researchgate.net The versatility of the 2-phenylindole scaffold allows for systematic modifications to explore structure-activity relationships, making it a valuable platform for drug discovery. researchgate.netnih.gov

Research Focus on 1,3-Dimethyl-2-phenylindole within the Broader Indole Landscape

Within the extensive family of substituted phenylindoles, this compound has emerged as a compound of specific interest in synthetic and medicinal chemistry research. cymitquimica.com Its structure is characterized by a phenyl group at the 2-position of the indole ring, a methyl group at the 3-position, and another methyl group on the indole nitrogen (N1 position). cymitquimica.com This particular substitution pattern influences its reactivity and potential applications.

Research involving this compound often centers on its synthesis, chemical transformations, and its use as a precursor for other functionalized molecules. cymitquimica.comrsc.org The presence of the methyl groups at the 1 and 3 positions alters the electronic and steric environment of the indole core, which can lead to unique reactivity compared to other substituted indoles. rsc.org For example, the reaction of 1,3-dimethylindole (B1617634) with arylsulfonyl azides leads to the formation of 2-arylsulfonylaminoindoles. rsc.org The study of such reactions provides valuable insights into the fundamental chemistry of substituted indoles and opens avenues for the development of novel compounds with tailored properties.

II. Synthesis and Characterization of this compound

Established Synthetic Methodologies

The most prominent and historically significant method for synthesizing substituted indoles, including this compound, is the Fischer indole synthesis . biocrates.comatamanchemicals.comwikipedia.orgbyjus.com Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgbyjus.com

For the synthesis of this compound, the Fischer indole synthesis would typically involve the reaction of N-methyl-N-phenylhydrazine with propiophenone (B1677668) in the presence of an acid catalyst. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement and subsequent cyclization to yield the final indole product. wikipedia.org Various acids can be employed as catalysts, including Brønsted acids like hydrochloric acid and sulfuric acid, or Lewis acids such as zinc chloride. wikipedia.org

Alternative synthetic routes to 2-phenylindole derivatives have also been developed, often utilizing palladium-catalyzed cross-coupling reactions. nih.govmdpi.com These methods can offer milder reaction conditions and greater functional group tolerance. One such approach involves the palladium-catalyzed annulation of o-haloanilines with terminal alkynes, a convenient way to synthesize 2- or 2,3-substituted indoles. nih.gov

Spectroscopic Data and Structural Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data for this compound
Molecular Formula C₁₆H₁₅N cymitquimica.com
¹H NMR (CDCl₃, δ) Signals corresponding to the two methyl groups (one on the nitrogen and one at the C3 position), and aromatic protons from both the phenyl and indole rings would be expected.
¹³C NMR (CDCl₃, δ) Resonances for the two distinct methyl carbons, the carbons of the phenyl ring, and the carbons of the indole core would be observed.
Infrared (IR, cm⁻¹) Characteristic absorption bands for C-H stretching of the methyl and aromatic groups, C=C stretching of the aromatic rings, and C-N stretching would be present.
Mass Spectrometry (MS) The mass spectrum would show a molecular ion peak corresponding to the molecular weight of C₁₆H₁₅N.

Note: Specific chemical shifts and absorption frequencies can vary slightly depending on the solvent and experimental conditions.

III. Chemical Reactivity and Transformation

Electrophilic Substitution Reactions

The indole nucleus is known for its high reactivity towards electrophiles, with the C3 position being the most susceptible to attack. wikipedia.org However, in this compound, the C3 position is blocked by a methyl group. This directs electrophilic substitution to other positions on the indole ring, primarily the C2 position if it were unsubstituted, or to the benzene portion of the indole nucleus. The presence of the electron-donating methyl groups and the phenyl group can influence the regioselectivity of these reactions.

Catalytic Cross-Coupling Reactions

This compound can serve as a substrate in various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the further functionalization of the indole scaffold. nih.govnih.gov For instance, palladium-catalyzed reactions could be employed to introduce new substituents at specific positions of the indole ring, provided a suitable leaving group (like a halogen) is present on the molecule. nih.gov Nickel-catalyzed cross-coupling reactions have also emerged as a valuable method for C-C bond formation. dicp.ac.cn

Reactivity of this compound
Reaction Type Description
Electrophilic SubstitutionDue to the substituted C3 position, electrophilic attack is directed to other positions on the indole or phenyl rings.
Catalytic Cross-CouplingThe indole can be further functionalized using transition metal catalysts like palladium or nickel to form new C-C or C-heteroatom bonds. nih.govnih.govdicp.ac.cn

IV. Applications and Derivatives in Academic Research

Building Block in Organic Synthesis

This compound is a valuable building block in organic synthesis, providing a scaffold for the construction of more complex molecules. cymitquimica.comsigmaaldrich.com Its derivatives have been explored for various applications, underscoring the versatility of this core structure. For example, derivatives of 1-methyl-2-phenylindole (B182965) have been used in the synthesis of cyano indoles and difluorohydroxy indoles. sigmaaldrich.com Furthermore, the parent compound can undergo reactions such as carboxylation, allylation, and formylation to introduce new functional groups. sigmaaldrich.comchemicalbook.com

Scaffold for Novel Functional Materials

The indole framework, in general, is of interest in materials science. omicsonline.org While specific research on this compound in this area is less documented, the inherent properties of the indole ring system, such as its aromaticity and electron-rich nature, make its derivatives potential candidates for the development of novel functional materials. The ability to modify the substituents on the indole core allows for the tuning of its electronic and photophysical properties, which could be exploited in applications such as organic electronics or sensors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethyl-2-phenylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N/c1-12-14-10-6-7-11-15(14)17(2)16(12)13-8-4-3-5-9-13/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINHHVCRUDHEHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360990
Record name 1,3-dimethyl-2-phenylindole
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Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3558-28-9
Record name 1,3-Dimethyl-2-phenyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3558-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-dimethyl-2-phenylindole
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Iii. Reactivity and Mechanistic Investigations of 1,3 Dimethyl 2 Phenylindole Systems

Electrophilic Substitution Reactions on the Indole (B1671886) Nucleus

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. For 1,3-dimethyl-2-phenylindole, the most reactive position for electrophilic substitution is typically the C3 position. However, since this position is already substituted with a methyl group, electrophilic attack often occurs at other positions or involves the C3-methyl group.

Formylation of indoles, such as the Vilsmeier-Haack reaction, is a common method to introduce a formyl group. While unsubstituted indoles are typically formylated at the C3 position, the reactivity of this compound in such reactions can lead to formylation at other positions or on the C3-methyl group. researchgate.net Studies on similar indole systems have shown that formylation can be achieved using various reagents. researchgate.netorgsyn.org For instance, the Vilsmeier-Haack formylation of 2,3-dimethylindole (B146702) results in the formation of 2,3-dimethyl-1-formylindole. researchgate.net

Carboxylation of indoles can be achieved through various methods, including Kolbe-Schmitt type reactions or through the use of organometallic intermediates. researchgate.net Gold(III)-catalyzed decarboxylative coupling reactions of indole-3-carboxylic acids have been developed as a route to 3-benzylindoles, demonstrating the manipulation of carboxyl groups on the indole nucleus. acs.org

ReactionReagent/ConditionsProductReference
Vilsmeier-Haack FormylationN,N-dimethylformamide, phosphorus oxychlorideFormylated indole derivative researchgate.net
Decarboxylative CouplingAuCl4Na·2H2O, TPPMS, water, 120 °C3-Benzylated indole acs.org

The reaction of this compound with nitrosylating agents introduces nitrogen-containing functional groups. The reaction of 1-methyl-2-phenylindole (B182965) with nitrous acid (generated from sodium nitrite (B80452) and acetic acid) in benzene (B151609) has been studied. chemicalbook.comsigmaaldrich.comresearchgate.net This reaction can lead to the formation of 3-nitroso indole derivatives. researchgate.net In some cases, the corresponding azo-bis-indole can also be formed in good yields. researchgate.net The reaction of 1,3-dimethylindole (B1617634) with arylsulfonyl azides results in the formation of 1,3-dimethyl-2-arylsulfonylaminoindoles, which can exist in equilibrium between the aminoindole and iminoindoline forms. rsc.org

The introduction of other nitrogen-containing groups, such as nitro groups, can be achieved through nitration. Aromatic nitration typically involves the use of nitric acid and a strong acid catalyst like sulfuric acid to generate the nitronium ion (NO2+) as the active electrophile. masterorganicchemistry.comlibretexts.org The electron-rich indole ring is susceptible to nitration, although the position of substitution can be influenced by the existing substituents and reaction conditions.

ReactionReagent/ConditionsProductReference
NitrosylationNaNO2, CH3COOH, Benzene3-Nitroso indole derivative, Azo-bis-indole chemicalbook.comsigmaaldrich.comresearchgate.net
Reaction with Arylsulfonyl AzidesArSO2N31,3-Dimethyl-2-arylsulfonylaminoindole rsc.org
NitrationHNO3, H2SO4Nitro-substituted indole masterorganicchemistry.comlibretexts.org

Reactions with Biologically Relevant Reagents and Metabolites

This compound and its analogs, particularly 1-methyl-2-phenylindole, are utilized in analytical methods for the detection of biologically relevant aldehydes that are markers of oxidative stress.

1-Methyl-2-phenylindole reacts with malondialdehyde (MDA) and 4-hydroxyalkenals under acidic conditions and mild temperatures to produce a stable chromophore with a maximum absorbance at 586 nm. chemicalbook.comsigmaaldrich.comnih.govresearchgate.net This reaction forms the basis of a colorimetric assay for lipid peroxidation. nih.govresearchgate.net The choice of acid is crucial for the selectivity of the assay. nih.govresearchgate.netnih.gov Using methanesulfonic acid allows for the measurement of both MDA and 4-hydroxyalkenals, while hydrochloric acid enables the specific measurement of MDA. nih.govresearchgate.net This is because 4-hydroxyalkenals undergo an irreversible cyclization under the hydrochloric acid conditions used for the hydrolysis of Schiff bases, preventing their reaction to form the chromophore. nih.govresearchgate.net

In the presence of methanesulfonic acid, the reaction of 1-methyl-2-phenylindole with 4-hydroxyalkenals can also yield a second chromophore with a maximal absorbance at 505 nm. nih.gov

AldehydeAcid ConditionChromophore Absorbance (λmax)Reference
Malondialdehyde (MDA)Methanesulfonic Acid or Hydrochloric Acid586 nm nih.govresearchgate.net
4-HydroxyalkenalsMethanesulfonic Acid586 nm nih.govresearchgate.net
4-Hydroxyalkenals & AlkanalsMethanesulfonic Acid505 nm nih.gov

The mechanism of chromophore formation has been studied in detail. nih.gov Both malondialdehyde and 4-hydroxynonenal (B163490) (4-HNE) react with N-methyl-2-phenylindole under specific acidic conditions to form the same cyanine (B1664457) chromophore with an absorbance maximum at 586 nm. nih.gov The reaction with 4-HNE and other alkanals can also produce a second cyanine chromophore with an absorbance maximum at 505 nm. researchgate.netnih.gov

Under anaerobic conditions, the acid-induced reaction of 4-HNE with N-methyl-2-phenylindole yields three rapidly interconverting intermediates. nih.gov The subsequent fragmentation of these intermediates to the 586 nm chromophore and hexanal (B45976) in the presence of iron(III) and oxygen is consistent with a tandem beta-fragmentation of an indolyl radical cation. nih.gov 1-Indolylalkenes have been identified as key intermediates in the acid-induced reaction with alkanals, and their mild iron(III)-catalyzed fragmentation leads to the corresponding 3-formylindole, which is the direct precursor to the 505 nm chromophore. nih.gov The nature of the acid plays a critical role in the oxidative fragmentation of these intermediates, which allows for the selective assay of MDA in the presence of 4-HNE when using hydrochloric acid. nih.govresearchgate.net

Redox Behavior and Electrochemical Properties of Substituted Phenylindoles

The electrochemical behavior of substituted phenylindoles has been investigated to understand their redox properties, which can be relevant to their in-vivo metabolism. researchgate.net These studies often employ voltammetric techniques to determine oxidation and reduction potentials. researchgate.net The oxidation of indolic compounds is often assumed to occur on the nitrogen atom of the indole ring. researchgate.net

Studies on various 2-phenylindole (B188600) derivatives have shown that their electrochemical behavior is pH-dependent. researchgate.net The introduction of substituents on the indole ring or the phenyl group can significantly influence the redox potentials. nih.gov For instance, in N,N'-substituted isoindigos, electron-withdrawing groups tend to stabilize the LUMO (Lowest Unoccupied Molecular Orbital), while electron-donating groups destabilize it, affecting the electrochemical properties. nih.gov The electrochemical properties of complexes between copper(I) halides and substituted thioureas have also been studied, revealing that the complexation shifts the oxidation potentials to more positive values. psu.edu

Compound TypeKey FindingsReference
2-Phenylindole DerivativesElectrochemical behavior is pH-dependent; oxidation is thought to occur at the indole nitrogen. researchgate.net
N,N'-Substituted IsoindigosSubstituent electronic effects modulate HOMO and LUMO energy levels and thus redox properties. nih.gov
Copper(I) Thiourea ComplexesComplexation leads to a positive shift in oxidation potentials. psu.edu

Investigations into Stability and Degradation Pathways under Various Conditions

The stability of the this compound scaffold is a critical factor influencing its behavior in various chemical environments. Research into its degradation pathways has been explored under thermal, acidic, and oxidative conditions, revealing specific vulnerabilities and transformation products.

Thermal Decomposition

Investigations into the thermal stability of related structures indicate that the 1,3-dimethylated ring system can undergo extensive degradation at elevated temperatures, particularly under analytical conditions such as gas chromatography. A study on the 1,3-dimethyl derivative of phenobarbital (B1680315), when injected with trimethylanilinium hydroxide (B78521), demonstrated significant decomposition. nih.gov The analysis via mass spectrometry identified several major degradation products resulting from the cleavage and rearrangement of the molecule. nih.gov These products included various substituted amides and an ester, indicating that the core structure is susceptible to fragmentation under these specific high-temperature, basic conditions. nih.gov Further evidence from studies on other complex indole derivatives shows that thermal stress around 100°C can be sufficient to cause decomposition, often leading to the cleavage of substituents and the formation of simpler indole structures like 1-phenylindole. beilstein-journals.org

Table 1: Thermal Decomposition Products of a 1,3-Dimethyl Substituted System

Data derived from the analysis of the 1,3-dimethyl derivative of phenobarbital in trimethylanilinium hydroxide via gas chromatography.

Product NameProduct TypeReference
N-methyl-2-phenylbutyramideAmide nih.gov
N,N-dimethyl-2-phenylbutyramideAmide nih.gov
Methyl 2-phenylbutyrateEster nih.gov
N,N,N'-trimethylethylphenylmalondiamideDiamide nih.gov
N,N,N',N'-tetramethylethylphenylmalondiamideDiamide nih.gov

Stability and Reactivity in Acidic and Oxidative Environments

The stability of the indole ring is significantly influenced by pH and the presence of oxidizing agents. Detailed mechanistic studies on the closely related compound, 1-methyl-2-phenylindole, provide insight into potential degradation pathways for the 1,3-dimethylated analogue under acidic and oxidative stress. nih.govresearchgate.net

Under specific acidic conditions and at a mild temperature of 45°C, 1-methyl-2-phenylindole reacts with aldehydes, such as malondialdehyde (MDA) and 4-hydroxyalkenals, to form a stable chromophoric cyanine product with a maximal absorbance at 586 nm. researchgate.netresearchgate.net While this is a specific chromogenic reaction used for analytical purposes, its mechanism involves the fragmentation of key intermediates, illustrating a pathway of transformation under these conditions. researchgate.net

The reaction's outcome is highly dependent on the type of acid used. Methanesulfonic acid facilitates the reaction with both MDA and 4-hydroxyalkenals, leading to the formation of the 586 nm chromophore. researchgate.netresearchgate.net In contrast, using hydrochloric acid results in a negligible reaction with 4-hydroxyalkenals, allowing for the selective measurement of MDA. researchgate.netresearchgate.net This difference highlights the crucial role of the acid in the oxidative fragmentation of reaction intermediates. researchgate.net The mechanism is believed to proceed through the formation of an indolyl radical cation, whose subsequent fragmentation is influenced by the presence of iron(III) and oxygen. researchgate.net

Table 2: Reactivity of 1-Methyl-2-phenylindole under Various Acidic Conditions

Summary of findings from the reaction of 1-methyl-2-phenylindole with aldehydes at 45°C.

ConditionReactantPrimary OutcomeReference
Methanesulfonic AcidMalondialdehyde (MDA)Optimal yield of stable chromophore (586 nm). researchgate.netresearchgate.net
Methanesulfonic Acid4-Hydroxynonenal (4-HNE)Optimal yield of stable chromophore (586 nm); complete reaction within 10 minutes. researchgate.netresearchgate.net
Hydrochloric AcidMalondialdehyde (MDA)Slower, but optimal yield of stable chromophore (586 nm). researchgate.netresearchgate.net
Hydrochloric Acid4-Hydroxynonenal (4-HNE)Negligible reaction; no significant formation of the 586 nm chromophore. researchgate.netresearchgate.net
Methanesulfonic Acid + Iron(III) + Oxygen4-HNE & AlkanalsFormation of a second chromophore (505 nm) via fragmentation of 1-indolylalkene intermediates. researchgate.net

Iv. Advanced Spectroscopic Characterization and Analytical Methodologies for 1,3 Dimethyl 2 Phenylindole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 1,3-dimethyl-2-phenylindole by probing the magnetic properties of its atomic nuclei.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. In a typical ¹H NMR spectrum of this compound, distinct signals are observed for the aromatic protons of the phenyl and indole (B1671886) rings, as well as the protons of the two methyl groups.

The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum, generally between δ 7.0 and 8.0 ppm. The protons of the methyl group at the 1-position (N-CH₃) and the methyl group at the 3-position (C-CH₃) are expected to appear as sharp singlets in the upfield region, with their exact chemical shifts influenced by the solvent and local electronic environment. For instance, in CDCl₃, the N-methyl protons might resonate around 3.7 ppm, while the C3-methyl protons could appear around 2.4 ppm.

Table 1: Representative ¹H NMR Spectral Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons7.0 - 8.0Multiplet
N-CH₃~3.7Singlet
C₃-CH₃~2.4Singlet
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The spectrum will show a series of peaks corresponding to the aromatic carbons of the phenyl and indole rings, typically in the range of δ 110-140 ppm. The quaternary carbons, such as C2 and the ipso-carbon of the phenyl group, will also resonate in this region. The carbon of the N-methyl group is expected at approximately δ 30-35 ppm, while the C3-methyl carbon will appear further upfield, around δ 10-15 ppm. The chemical shift of the C2 and C3 carbons of the indole ring are also characteristic.

Table 2: Representative ¹³C NMR Spectral Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
Aromatic Carbons110 - 140
N-CH₃30 - 35
C₃-CH₃10 - 15
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of the molecular bonds in this compound, offering a fingerprint of its functional groups. mdpi.com

The IR spectrum of this compound will exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. libretexts.org The stretching vibrations of the C=C bonds within the aromatic rings will appear in the 1450-1600 cm⁻¹ range. researchgate.net The C-N stretching vibrations will also be present. The out-of-plane C-H bending vibrations of the substituted benzene (B151609) and indole rings give rise to strong bands in the 650-900 cm⁻¹ region, which can be diagnostic of the substitution pattern. libretexts.org

Raman spectroscopy provides complementary information. spectroscopyonline.com The aromatic ring stretching modes are usually strong in the Raman spectrum. The symmetric vibrations of the molecule will be particularly Raman active.

Table 3: Key Vibrational Frequencies for this compound

Vibrational Mode Approximate Frequency (cm⁻¹) Technique
Aromatic C-H Stretch3000 - 3100IR, Raman
C=C Aromatic Stretch1450 - 1600IR, Raman
C-H Out-of-Plane Bend650 - 900IR

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy investigates the electronic transitions within the molecule upon absorption of UV or visible light. gdckulgam.edu.in The spectrum of this compound is characterized by absorption bands arising from π → π* transitions within the conjugated indole and phenyl ring systems. libretexts.org

The indole chromophore itself has characteristic absorptions. The presence of the phenyl substituent at the 2-position and the methyl groups can cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε) compared to unsubstituted indole. Typically, indole derivatives show a strong absorption band around 220-230 nm and another, more structured band between 260-290 nm. The extended conjugation with the phenyl group in this compound is expected to lead to a bathochromic (red) shift of these bands to longer wavelengths. gdckulgam.edu.in

Table 4: Expected UV-Vis Absorption Maxima for this compound

Transition Approximate λ_max (nm)
π → π220 - 240
π → π270 - 300
Note: λ_max values are solvent-dependent.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to deduce the structure of this compound by analyzing its fragmentation pattern upon ionization. rsc.org

In the mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₆H₁₅N, approximately 221.30 g/mol ). nih.gov High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. rsc.org

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for indole derivatives involve the loss of small molecules or radicals. For this compound, one might expect fragmentation involving the loss of a methyl group (M-15) or rearrangements of the indole ring. The stability of the aromatic system will influence the fragmentation, with the molecular ion often being quite abundant.

Table 5: Expected Mass Spectrometry Data for this compound

Ion m/z (approximate) Description
[M]⁺221Molecular Ion
[M-CH₃]⁺206Loss of a methyl group

X-ray Diffraction Crystallography for Precise Solid-State Structure Determination

X-ray diffraction crystallography is the definitive method for determining the three-dimensional atomic arrangement of this compound in the solid state, provided that a suitable single crystal can be grown. nih.govcam.ac.uk This technique yields precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure. mdpi.com

The analysis would reveal the planarity of the indole ring system and the dihedral angle between the indole ring and the phenyl substituent at the 2-position. This angle is a result of steric hindrance between the two rings. Intermolecular interactions in the crystal lattice, such as π-π stacking or C-H···π interactions, would also be elucidated, providing insight into the crystal packing. researchgate.net

Application of Advanced Spectroscopic Methods in Reaction Monitoring and Purity Assessment

The synthesis of this compound and related indole derivatives requires careful monitoring to optimize reaction conditions and ensure the desired product is obtained with high purity. luc.edusioc-journal.cnopenmedicinalchemistryjournal.com Advanced spectroscopic and chromatographic methods are indispensable tools for these purposes.

Reaction Monitoring:

In-situ reaction monitoring using spectroscopic techniques allows for real-time tracking of the consumption of reactants and the formation of products and intermediates. Techniques such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to follow the progress of the synthesis. For instance, in the synthesis of substituted indoles, the disappearance of characteristic vibrational bands of starting materials and the appearance of new bands corresponding to the indole scaffold can be monitored by FTIR. rsc.org Similarly, ¹H NMR spectroscopy can be used to track the chemical shifts of specific protons as the reaction proceeds. researchgate.netchemicalbook.comchemicalbook.com

Purity Assessment:

Once the synthesis is complete, the purity of the isolated this compound must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and powerful techniques for this purpose. researchgate.netnih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC, often coupled with a UV or mass spectrometry (MS) detector, is a versatile method for separating this compound from any unreacted starting materials, byproducts, or other impurities. chromatographyonline.comscirp.org A typical HPLC method would involve a C18 column and a mobile phase gradient of acetonitrile (B52724) and water. chromatographyonline.com The retention time and the peak purity can be used to identify and quantify the compound. A well-developed HPLC method can achieve excellent resolution and sensitivity for purity determination. nih.gov

Gas Chromatography (GC): GC, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is another excellent technique for assessing the purity of volatile and thermally stable compounds like this compound. researchgate.netnih.govresearchgate.net The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The resulting chromatogram provides a quantitative measure of the purity.

Spectroscopic Data for Characterization:

The structural confirmation of synthesized this compound is achieved through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively. researchgate.netrsc.orgnih.govthieme-connect.com The chemical shifts, splitting patterns, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, serve as a fingerprint for the compound.

Mass Spectrometry (MS): Mass spectrometry determines the mass-to-charge ratio of the molecule, confirming its molecular weight. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, further validating the identity of the compound. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. rsc.orgrsc.org Characteristic absorption bands in the IR spectrum can confirm the presence of the aromatic rings and the C-N bond within the indole structure.

The combination of these advanced analytical and spectroscopic methods ensures the accurate identification and high purity of this compound, which is essential for its use in further research and applications.

Data Tables

Table 1: Chromatographic Methods for Purity Assessment of Indole Derivatives

TechniqueColumnMobile Phase/Carrier GasDetectorApplicationReference
HPLCC18Acetonitrile/Water GradientUV/MSPurity determination of various drug molecules and NCEs. chromatographyonline.comscirp.org
GCCapillary Column (e.g., CP-SIL 8)NitrogenFIDQuantification of volatile compounds like thymol (B1683141) and carvacrol. nih.gov
GC-MSCapillary ColumnHeliumMass SpectrometerIdentification and quantification of organic acids after derivatization. researchgate.net

Table 2: Spectroscopic Data for Characterization of Substituted Indoles

TechniqueKey ObservationsApplicationReference
¹H NMRChemical shifts and coupling constants of aromatic and methyl protons.Structural elucidation and confirmation. researchgate.netchemicalbook.comchemicalbook.comrsc.org
¹³C NMRChemical shifts of aromatic, methyl, and quaternary carbons.Confirmation of the carbon skeleton. researchgate.netrsc.orgnih.govthieme-connect.com
Mass Spectrometry (MS)Molecular ion peak (M+) corresponding to the molecular weight.Determination of molecular weight and formula. rsc.orgnih.govresearchgate.net
Infrared (IR) SpectroscopyCharacteristic stretching and bending vibrations of aromatic C-H, C=C, and C-N bonds.Identification of functional groups. rsc.orgresearchgate.netrsc.org

V. Computational Chemistry and Theoretical Modeling of 1,3 Dimethyl 2 Phenylindole and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are instrumental in understanding the electronic properties and predicting the reactivity of 1,3-Dimethyl-2-phenylindole. By solving the Kohn-Sham equations, one can obtain the molecule's electron density, from which various properties can be derived.

Key electronic properties calculated for this compound would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

DFT-based reactivity descriptors, such as global and local reactivity indices, can further elucidate the molecule's chemical behavior. researchgate.net Global indices like electronegativity, chemical hardness, and global electrophilicity provide a general overview of the molecule's reactivity. researchgate.net Local reactivity indices, often visualized through Fukui functions or Parr functions, can predict the most likely sites for electrophilic, nucleophilic, and radical attack on the this compound scaffold. researchgate.net For instance, these calculations can pinpoint which atoms in the indole (B1671886) ring or the phenyl substituent are more susceptible to certain chemical reactions. nih.govmdpi.com

The mechanisms of chemical reactions, such as 1,3-dipolar cycloadditions involving indole derivatives, can be investigated using DFT to map out the potential energy surface, locate transition states, and calculate activation energies. nih.govmdpi.com This allows for the prediction of reaction pathways and regioselectivity, providing valuable insights for synthetic chemists. nih.gov

Table 1: Conceptual DFT-Based Reactivity Descriptors

Descriptor Formula Interpretation
HOMO Energy (EHOMO) - Energy of the highest occupied molecular orbital; related to electron-donating ability.
LUMO Energy (ELUMO) - Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
Energy Gap (ΔE) ELUMO - EHOMO Indicator of chemical reactivity and kinetic stability.
Electronegativity (χ) -(EHOMO + ELUMO)/2 The power of an atom to attract electrons to itself.
Chemical Hardness (η) (ELUMO - EHOMO)/2 Resistance to change in electron distribution or charge transfer.

| Global Electrophilicity (ω) | χ² / (2η) | A measure of the stabilization in energy when the system acquires an additional electronic charge. |

This table presents conceptual descriptors that can be calculated for this compound using DFT to predict its reactivity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov By simulating the system's evolution over time, MD provides detailed information on the conformational flexibility and intermolecular interactions of this compound. nih.gov These simulations solve Newton's equations of motion for a system of interacting particles, using a force field to describe the forces between them. nih.gov

Conformational analysis of this compound via MD simulations can reveal the preferred spatial arrangements of the molecule. A key aspect to investigate would be the rotational barrier and preferred dihedral angle between the phenyl ring at the 2-position and the indole core. This orientation can significantly influence the molecule's properties and its interaction with biological targets. Similarly, the flexibility of the methyl groups at the 1 and 3 positions can be assessed. Studies on related cyclic systems, such as 1,3-dimethylcyclohexane, demonstrate how the spatial arrangement of substituents (axial vs. equatorial) dictates the most stable conformation. spcmc.ac.inyoutube.com For 1,3-dimethyl-3-phenyl-1,3-azasilinane, a related heterocyclic system, low-temperature NMR and computational studies have been used to determine the equilibrium between different chair conformers and the energy barrier to ring inversion. researchgate.net

MD simulations are also invaluable for studying intermolecular interactions. dovepress.com By simulating this compound in various solvents, one can analyze the formation of hydrogen bonds, van der Waals forces, and pi-stacking interactions. nih.gov Understanding how the molecule interacts with its environment is crucial for predicting its solubility and behavior in biological systems. dovepress.com For example, simulations can show how water molecules arrange around the indole nitrogen or the aromatic rings, providing insights into its hydration shell. k-state.edu

Energetic and Thermodynamic Property Calculations

Computational methods are frequently employed to calculate the energetic and thermodynamic properties of molecules, such as their enthalpy of formation and Gibbs free energy. purdue.eduwikipedia.orglibretexts.org These calculations are vital for understanding the stability and reaction equilibria of this compound.

High-level ab initio methods, such as the Gaussian-n (e.g., G3(MP2)) theories, can provide accurate estimates of gas-phase enthalpies of formation (ΔfH°(g)). For instance, a combined experimental and computational study on 1-methyl-2-phenylindole (B182965), a close structural analog, determined its standard molar enthalpy of formation in the gaseous phase. nist.gov The calculated gas-phase enthalpy of formation for 1-methyl-2-phenylindole using G3(MP2) theory was reported as 205.7 kJ·mol⁻¹. nist.gov Such computational data, when compared with experimental values derived from combustion calorimetry and sublimation enthalpy measurements, show good agreement and validate the theoretical approach. nist.gov

Thermodynamic properties like Gibbs free energy (G), enthalpy (H), and entropy (S) can be calculated using statistical mechanics based on the vibrational frequencies obtained from DFT calculations. purdue.edu The Gibbs free energy is particularly important as it determines the spontaneity of a process at constant temperature and pressure. purdue.edulibretexts.org Calculations can predict the change in Gibbs free energy (ΔG) for reactions involving this compound, indicating whether a reaction is favorable. researchgate.netyoutube.com

Table 2: Calculated Enthalpic Data for a Related Compound

Compound Method Standard Molar Enthalpy of Formation in Gaseous Phase (ΔfH°(g)) at 298.15 K (kJ·mol⁻¹)
1-Methyl-2-phenylindole G3(MP2) Calculation 205.7

Source: Data from Carvalho et al. (2015) nist.gov. This table shows the close agreement between calculated and experimental values for a structurally similar compound, suggesting that similar accuracy can be expected for this compound.

Theoretical Prediction and Interpretation of Spectroscopic Data

Computational chemistry provides essential tools for the prediction and interpretation of various spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.gov By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure, typically using the Gauge-Independent Atomic Orbital (GIAO) method, theoretical chemical shifts can be obtained. nih.gov These predicted spectra can be compared with experimental data to confirm the structure of this compound or to assign specific peaks to particular atoms. The accuracy of these predictions depends on the chosen functional and basis set. nih.gov

Theoretical calculations of vibrational frequencies using DFT can aid in the assignment of peaks in an IR spectrum. The calculated frequencies correspond to the different vibrational modes of the molecule (e.g., C-H stretching, C=C bending). While there might be systematic deviations from experimental values, scaling factors are often applied to improve the agreement.

Electronic excitation spectra, such as UV-Vis absorption, can be predicted using Time-Dependent DFT (TD-DFT). These calculations provide information about the energies of electronic transitions, which correspond to the absorption wavelengths (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands. mdpi.com For indole and its derivatives, TD-DFT can help interpret the characteristic absorption bands arising from π-π* transitions within the aromatic system. mdpi.commdpi.com

In silico Approaches for Biological Activity Prediction and Molecular Docking Studies

In silico methods, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, are pivotal in modern drug discovery for predicting the biological activity of compounds like this compound and its derivatives. researchgate.netnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. journaljpri.com In the context of drug design, docking is used to predict how a ligand, such as a this compound derivative, binds to the active site of a biological target, typically a protein or enzyme. nih.govmdpi.com The results of a docking study include the binding pose and a scoring function that estimates the binding affinity (e.g., in kcal/mol). nih.govfrontiersin.org Phenylindole derivatives have been explored as potential anticancer agents by docking them into the active sites of targets like tubulin, cyclin-dependent kinase 2 (CDK2), and epidermal growth factor receptor (EGFR). nih.govresearchgate.net These studies help elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govnih.gov

QSAR models are mathematical relationships that link the chemical structure of a series of compounds to their biological activity. By identifying key molecular descriptors (physicochemical, electronic, or steric properties) that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized derivatives. researchgate.net For 2-phenylindole (B188600) derivatives, 3D-QSAR models have been developed to design more potent anticancer compounds. nih.gov

Furthermore, in silico tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. biotech-asia.orgnih.gov These predictions help to assess the drug-likeness of this compound derivatives early in the discovery process, identifying potential liabilities related to pharmacokinetics and bioavailability. nih.gov

Table 3: Example of Molecular Docking Results for Phenylindole Derivatives

Target Protein Derivative Type Binding Affinity Range (kcal/mol) Key Interacting Residues (Example)
Tubulin 2-Phenylindole -7.2 to -9.8 Not specified in source
CDK2 2-Phenylindole -7.2 to -9.8 Not specified in source
EGFR 2-Phenylindole -7.2 to -9.8 Not specified in source

Source: Data compiled from multiple studies on phenylindole derivatives. nih.govnih.gov This table illustrates the type of data generated from molecular docking studies, showing the binding affinities and key interactions of various phenylindole scaffolds with different biological targets.

Vi. Photophysical Behavior and Optoelectronic Applications of Substituted Phenylindole Chromophores

Fluorescence and Phosphorescence Characteristics in Various Media

The fluorescence and phosphorescence of substituted phenylindoles are highly sensitive to their molecular structure and the surrounding environment. The parent compound, 2-phenylindole (B188600), exhibits relatively strong and structured fluorescence with a maximum emission around 370 nm. nih.gov When embedded in a rigid matrix like a poly(vinyl alcohol) film, it also displays surprisingly strong room-temperature phosphorescence with an emission maximum of about 500 nm. nih.gov

Substituents on both the indole (B1671886) and phenyl rings can significantly alter the emission properties. For instance, increasing the conjugation length by replacing the phenyl group with naphthyl or anthracenyl groups leads to a red-shift in the fluorescence emission maximum. nih.gov The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is also influenced by the nature of the substituent. nih.gov The polarity of the solvent or medium plays a crucial role as well, with changes in solvent polarity often leading to shifts in the emission wavelength and affecting the quantum yield. mdpi.com This sensitivity to the environment is a key feature that is exploited in the design of fluorescent sensors.

Table 1: Photophysical Properties of Selected Phenylindole Derivatives

Compound Medium Absorption Max (nm) Emission Max (nm) Quantum Yield
2-Phenylindole Poly(vinyl alcohol) film --- ~370 (Fluorescence) ---
2-Phenylindole Poly(vinyl alcohol) film --- ~500 (Phosphorescence) ---
2-Anthracenylindole --- --- Longest among tested 2-arylindoles ---
5-Hydroxyindole Cyclohexane ~308 325 ---
6-Hydroxyindole Cyclohexane ~301 304 ---

Triplet Energy Levels and Singlet-Triplet Energy Gap Investigations

The energy difference between the lowest excited singlet state (S1) and the lowest triplet state (T1), known as the singlet-triplet energy gap (ΔEST), is a critical parameter that governs the photophysical properties of a molecule and its suitability for certain applications. nih.gov In many organic chromophores, the T1 state lies at a significantly lower energy than the S1 state. The magnitude of this gap influences the rate of intersystem crossing, the process by which a molecule transitions from the singlet to the triplet state.

For phenylindole derivatives, computational studies can provide insights into these energy levels. Theoretical calculations on indole and its derivatives have shown that substitutions on the indole ring can affect the energies of the excited states and, consequently, the singlet-triplet gap. chemrxiv.org A smaller ΔEST can facilitate intersystem crossing, which is a prerequisite for phosphorescence and is a key consideration in the design of materials for applications like organic light-emitting diodes (OLEDs) that utilize triplet excitons. Conversely, a large ΔEST is desirable for applications like singlet fission. nih.gov The precise determination of triplet energy levels is often achieved through phosphorescence measurements at low temperatures. For conjugated polymers with phenylene ethynylene units, the triplet state is consistently found to be about 0.7 ± 0.1 eV below the singlet state. elsevierpure.com

Charge Transport Properties in Organic Semiconductor Systems

The ability of a material to transport electrical charges is fundamental to its performance in electronic devices. nih.gov In organic semiconductors, charge transport occurs through the hopping of charge carriers (electrons or holes) between adjacent molecules. The efficiency of this process is influenced by several factors, including the molecular packing in the solid state and the intrinsic electronic properties of the molecule, such as the reorganization energy. nih.gov

Phenylindole derivatives, with their extended π-conjugated systems, are potential candidates for use in organic semiconductors. The planar nature of the indole ring and the ability to modify the peripheral phenyl groups allow for tuning of the frontier molecular orbital (HOMO and LUMO) energy levels, which is crucial for efficient charge injection and transport. mdpi.com While specific charge mobility values for 1,3-dimethyl-2-phenylindole are not widely reported, the charge transport characteristics of related carbazole (B46965) derivatives have been extensively studied. Carbazole-based materials are known for their good hole-transporting properties. ep2-bayreuth.de By analogy, phenylindole systems can be expected to exhibit hole-transporting capabilities, which can be further tailored by introducing electron-donating or electron-withdrawing substituents. The development of materials with balanced hole and electron transport (ambipolar transport) is a key goal in organic electronics. nih.gov

Applications as Host Materials in Organic Light-Emitting Diodes (OLEDs)

In phosphorescent OLEDs (PHOLEDs), an emissive guest molecule is dispersed in a host material. The host material plays a crucial role in the device's performance by facilitating charge transport and transferring energy to the guest emitter. ep2-bayreuth.de An ideal host material should possess a high triplet energy to confine the triplet excitons on the guest, good charge-transporting properties to ensure a balanced charge flux, and high thermal and morphological stability. osti.govresearchgate.net

Substituted phenylindoles, particularly those with high triplet energies, are promising candidates for host materials in PHOLEDs. ep2-bayreuth.de Their structural similarity to carbazole derivatives, which are widely used as host materials, suggests their potential in this area. ep2-bayreuth.de By chemically modifying the phenylindole core, it is possible to tune the triplet energy and charge transport characteristics to match those of specific phosphorescent emitters. nih.gov For instance, creating bipolar host materials that can transport both holes and electrons is a key strategy to improve device efficiency and reduce efficiency roll-off at high brightness. dp.tech The goal is to develop universal host materials that can be used with a variety of emitters to produce highly efficient and stable OLEDs for display and lighting applications. nih.gov

Development and Optimization of Fluorescent Probes and Bioimaging Agents

The sensitivity of the fluorescence of phenylindole derivatives to their local environment makes them attractive scaffolds for the development of fluorescent probes. These probes can be designed to detect specific analytes or changes in the cellular microenvironment, such as polarity or viscosity. nih.gov The general principle involves coupling the phenylindole fluorophore to a recognition element that selectively interacts with the target of interest. This interaction then triggers a change in the fluorescence properties of the phenylindole, such as an increase or decrease in intensity, or a shift in the emission wavelength.

In the field of bioimaging, fluorescent probes are invaluable tools for visualizing cellular structures and processes in real-time. nih.gov Probes based on the phenylindole core can be designed to target specific organelles within a cell, such as the mitochondria or the nucleus. nih.gov This is often achieved by attaching a targeting moiety to the fluorophore. For example, a lipophilic cationic group can be used to direct the probe to the mitochondria. nih.gov The development of two-photon fluorescent probes, which can be excited by near-infrared light, is particularly advantageous for deep-tissue imaging as it allows for greater penetration depth and reduced photodamage. nih.gov The ongoing optimization of these probes focuses on improving their brightness, photostability, and specificity for their intended targets. rsc.org

Photopolymerization and Photoactivated Processes in Functional Materials

Photopolymerization is a process where light is used to initiate a polymerization reaction, leading to the formation of a solid polymer from liquid monomers. nih.gov This technology has widespread applications in areas such as coatings, adhesives, and 3D printing. mdpi.com The process relies on a photoinitiator, a molecule that absorbs light and generates reactive species (radicals or cations) that initiate the polymerization.

Phenylindole derivatives, with their ability to absorb UV-Vis light and potentially participate in photoinduced electron transfer processes, could function as components of photoinitiating systems. nih.gov They could act as photosensitizers, absorbing light and then transferring energy to another molecule that generates the initiating radicals. The efficiency of such a system would depend on the photophysical properties of the phenylindole derivative, including its absorption spectrum and the lifetime of its excited state. The development of new and efficient photoinitiating systems is an active area of research, driven by the need for faster curing speeds and the ability to use safer, visible-light sources like LEDs. mdpi.com

Vii. Biological and Biomedical Research on 1,3 Dimethyl 2 Phenylindole and Its Derivatives

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound correlates with its biological activity. For 1,3-Dimethyl-2-phenylindole and its related N-phenylindole derivatives, SAR studies have been instrumental in optimizing their therapeutic potential for various applications.

SAR analyses have also been pivotal in the development of indole (B1671886) derivatives as anticancer agents. Studies have shown that the substitution pattern on the phenyl rings is a critical determinant of cytotoxic activity. nih.gov For example, the presence of electronegative chemical entities, such as fluorine or chlorine, on the phenyl ring of certain indole-based hybrids has been found to significantly enhance their efficacy against liver cancer cell lines. This highlights the role of electronic modifications in improving the anticancer potential of the indole scaffold.

Investigations into Enzyme Inhibition and Specific Biological Targets

Polyketide synthase 13 (Pks13) is a critical enzyme essential for the survival of Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis (TB). mdpi.comjohnshopkins.edu Pks13 catalyzes the final condensation step in the biosynthesis of mycolic acids, which are unique and indispensable components of the mycobacterial cell wall. mdpi.comjohnshopkins.edu Targeting Pks13 is therefore considered a valid and promising strategy for the development of new antitubercular drugs.

Guided by structural biology, N-phenylindole derivatives have been specifically designed and synthesized as inhibitors of Pks13. mdpi.comjohnshopkins.edu SAR studies have resulted in the identification of highly potent compounds against the Mtb H37Rv strain. nih.govresearchgate.net Notably, certain derivatives have exhibited exceptional antitubercular activity, with MIC values as low as 0.0625 µg/mL and 0.125 µg/mL. mdpi.comjohnshopkins.edunih.gov Thermal stability analysis has confirmed that these potent compounds bind to the thioesterase (TE) domain of Pks13 with high affinity, validating their mechanism of action. mdpi.comnih.govresearchgate.net These findings underscore the potential of the N-phenylindole scaffold as a novel framework for developing next-generation anti-TB therapeutic agents.

The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are two major enzymatic routes in the metabolism of arachidonic acid, leading to the production of potent lipid mediators like prostaglandins (B1171923) and leukotrienes, respectively. nih.govnih.govresearchgate.net These mediators are deeply involved in inflammatory processes, and the enzymes COX-1, COX-2, and 5-LOX are well-established targets for anti-inflammatory drugs. nih.govmdpi.com Inhibition of the COX-2 enzyme, in particular, is a key mechanism for many nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.com

Research into indole derivatives has identified this scaffold as a promising source for COX inhibitors. mdpi.comimpactfactor.org Specific indole-3-yl derivatives have been synthesized and shown to act as selective COX-2 inhibitors. mdpi.com Docking studies have revealed that these compounds can bind effectively within the COX-2 active site, forming hydrogen bonds with key amino acid residues like Tyr 355 and Arg 120, similar to established drugs such as indomethacin. mdpi.com The development of dual COX/LOX inhibitors is an area of significant interest, as simultaneous inhibition of both pathways may offer a superior anti-inflammatory profile with potentially fewer side effects compared to selective COX-2 inhibition alone. nih.gov

Tryptophan 2,3-dioxygenase (TDO) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan catabolism. nih.govunamur.be By degrading the essential amino acid tryptophan, TDO plays a role in creating an immunosuppressive microenvironment, which can be exploited by cancer cells to evade immune surveillance. nih.govnih.gov Consequently, TDO, along with the related enzyme indoleamine 2,3-dioxygenase (IDO1), has emerged as a significant target for cancer immunotherapy. nih.govnih.gov

The indole nucleus is a key structural feature in many inhibitors designed to target these enzymes. unamur.be Research has led to the development of small-molecule inhibitors of TDO, with the goal of enhancing the efficacy of cancer treatments, particularly immune checkpoint inhibitors. nih.gov While many studies focus on various heterocyclic scaffolds, tryptanthrin (B1681603) derivatives, which contain an indoloquinazoline core, have shown notable TDO inhibitory activities. Molecular docking studies of these compounds have indicated that their mechanism may involve strong coordination between an oxygen atom on the inhibitor and the heme iron within the active site of the TDO enzyme.

Anticancer Research and Cytotoxicity Mechanisms

The indole scaffold is a well-established pharmacophore in the design of anticancer agents, with numerous derivatives demonstrating significant cytotoxic and anti-proliferative effects against a variety of human cancer cell lines.

Derivatives of 2-phenylindole (B188600) have been extensively evaluated for their in vitro cytotoxicity against a panel of human tumor cell lines. These compounds have demonstrated a broad spectrum of anti-proliferative activity. researchgate.net

Specific indole-aryl amide derivatives have shown potent activity against breast (MCF-7), prostate (PC-3), and colon (HT-29) cancer cell lines, with IC₅₀ values in the low micromolar and even nanomolar range. nih.gov For example, one derivative exhibited an IC₅₀ of 0.39 µM against PC-3 cells and 0.37 µM against Jurkat J6 (leukemia) cells. nih.gov Another compound showed noteworthy selectivity for HT-29 colon cancer cells (IC₅₀ = 2.61 µM) while being less active against normal cell lines. nih.gov Further mechanistic studies on these compounds revealed they can induce cell cycle arrest, typically in the G1 phase, and promote apoptosis in cancer cells. nih.gov

The table below summarizes the reported anti-proliferative activities of selected indole derivatives against various cancer cell lines.

Compound Type Cancer Cell Line Cell Line Origin IC₅₀ (µM)
Indole-aryl amide (Cmpd 2) MCF-7 Breast Adenocarcinoma 0.81
Indole-aryl amide (Cmpd 2) PC-3 Prostate Cancer 2.13
Indole-aryl amide (Cmpd 4) HT-29 Colorectal Adenocarcinoma 0.96
Indole-aryl amide (Cmpd 4) HeLa Cervical Cancer 1.87
Indole-aryl amide (Cmpd 4) MCF-7 Breast Adenocarcinoma 0.84
Indole-aryl amide (Cmpd 5) HT-29 Colorectal Adenocarcinoma 2.61
Indole-aryl amide (Cmpd 5) PC-3 Prostate Cancer 0.39
Indole-aryl amide (Cmpd 5) Jurkat J6 Leukemia 0.37

Investigations into Tubulin Polymerization Inhibition Pathways

Research into the anticancer potential of 2-phenylindole derivatives has led to investigations into their effects on tubulin polymerization, a critical process in cell division. Certain methoxy-substituted 3-formyl-2-phenylindoles have been identified as potent inhibitors of tubulin polymerization. nih.gov These compounds are thought to exert their cytotoxic effects by disrupting microtubule dynamics, which is essential for the formation of the mitotic spindle during cell division. nih.gov

One of the most active derivatives identified in these studies is 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole, which demonstrated significant inhibitory effects on both cell growth (IC50 of 35 nM) and tubulin polymerization (IC50 of 1.5 µM). nih.gov Further investigations using fluorescence microscopy have shown that this derivative disrupts the cytoskeleton in a manner similar to colchicine (B1669291), a well-known tubulin polymerization inhibitor. This disruption leads to the condensation of microtubules around the nucleus. nih.gov Preliminary binding studies suggest that these 2-phenylindole derivatives, much like the broader class of indoloisoquinolines, likely bind to the colchicine site on tubulin. nih.gov

Quantitative structure-activity relationship (QSAR) and molecular docking studies have provided further insights into the structural requirements for the tubulin inhibitory activity of 2-phenylindole derivatives. nih.gov These computational models have helped to identify key structural features that influence the anticancer activity of this class of compounds. The findings from these studies can guide the design of more potent tubulin inhibitors based on the 2-phenylindole scaffold. nih.gov

Antimicrobial and Antifungal Activity Evaluations

The indole nucleus is a common scaffold in molecules exhibiting a wide range of biological activities, including antimicrobial and antifungal properties. Various derivatives of 2-phenyl-1H-indole have been synthesized and evaluated for their efficacy against different microbial strains.

Studies have shown that certain substituted 2-phenyl-1H-indoles exhibit notable antibacterial activity. For instance, in a study evaluating a series of 2-phenyl-1H-indoles, it was found that Gram-negative bacteria were more susceptible than Gram-positive bacteria. ijpsonline.com Specifically, against Enterobacter sp., several 2-phenyl-1H-indoles with substitutions on the phenyl ring showed activity, with the derivative having a para-nitro substitution being the most effective. ijpsonline.com Another study highlighted that 5-nitro-2-phenylindole can increase the susceptibility of Staphylococcus aureus to ciprofloxacin. nih.gov

In the realm of antifungal research, indole derivatives have also demonstrated significant potential. A number of 2-phenylindole derivatives have been screened for their activity against various fungal pathogens. For example, some derivatives have shown efficacy against plant pathogenic fungi. researchgate.net The antifungal activity is often influenced by the nature and position of substituents on the indole and phenyl rings. One study reported that 3-phenylindole and 3-(2-methyl-phenyl)indole exhibited the highest antifungal activities among the tested compounds. researchgate.net

The following table summarizes the antimicrobial and antifungal activities of selected indole derivatives from various studies.

Compound TypeTarget MicroorganismActivity/Observation
Substituted 2-phenyl-1H-indolesPseudomonas sp., Enterobacter sp. (Gram-negative), Bacillus sp. (Gram-positive)Gram-negative bacteria were more susceptible. Para-nitro substituted 2-phenyl-1H-indole was most effective against Enterobacter sp. ijpsonline.com
5-Nitro-2-phenylindoleStaphylococcus aureusIncreases susceptibility to ciprofloxacin. nih.gov
Indole-thiadiazole and Indole-triazole derivativesMethicillin-resistant Staphylococcus aureus (MRSA)Demonstrated excellent activity against MRSA, more effective than ciprofloxacin. nih.gov
Substituted 3-phenylindolesPlant pathogenic fungi3-phenylindole and 3-(2-methyl-phenyl)indole showed the highest antifungal activities. researchgate.net
Indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazoleCandida albicans, Candida kruseiShowed moderate to excellent antifungal activities. nih.gov

Antioxidant Activity and Lipid Peroxidation Inhibition Mechanisms

The antioxidant potential of 2-phenylindole derivatives has been a subject of significant research, with studies focusing on their ability to scavenge free radicals and inhibit lipid peroxidation. tandfonline.comnih.gov Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. tandfonline.comnih.gov

A series of 2-phenylindole (2PI) and 2-phenylindole-3-aldehyde (2PIA) derivatives have been shown to significantly inhibit lipid peroxidation in rat liver homogenates, with inhibition rates ranging from 72% to 98% at a concentration of 10⁻³ M. tandfonline.comnih.gov This level of inhibition is comparable to that of the well-known antioxidant butylated hydroxytoluene (BHT). tandfonline.comnih.gov The antioxidant mechanism of these indole derivatives is believed to involve the scavenging of free radicals. tandfonline.comnih.gov

The structure of the 2-phenylindole molecule plays a crucial role in its antioxidant efficacy. The presence of electron-donating substituents on the phenyl ring has been found to enhance the antioxidant and radical scavenging properties. ijpsonline.com This is attributed to the increased stabilization of the resulting radical through resonance effects. ijpsonline.com For instance, 2-phenyl-1H-indoles with electron-donating groups demonstrated better antioxidant properties compared to those with electron-withdrawing groups. ijpsonline.com Specifically, a 6-fluoro analogue of 2-(4-aminophenyl)-1H-indole showed potent antioxidant activity in DPPH and superoxide (B77818) radical scavenging assays, comparable to the reference standard melatonin. nih.gov

The mechanism of action for the antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom from the N-H group of the indole ring, thereby neutralizing free radicals. The stability of the resulting indolyl radical is a key factor in the antioxidant capacity.

Central Nervous System (CNS)-Related Pharmacological Potential (e.g., Antidepressant, Neuroprotective)

The indole scaffold is a key component of many neuroactive compounds, and derivatives of 2-phenylindole have been explored for their potential pharmacological effects on the central nervous system (CNS). Research in this area has focused on their antidepressant, anticonvulsant, and neuroprotective properties. researchgate.net

Several N-substituted-2-phenylindole derivatives have been synthesized and evaluated for their antidepressant-like activity. rjptonline.orgymerdigital.com In preclinical studies using forced swim and tail suspension tests in mice, certain derivatives were found to significantly reduce immobility time, an indicator of antidepressant efficacy. rjptonline.orgymerdigital.com The nature of the substituent on the 2-phenyl ring appears to influence this activity, with more hydrophobic substituents showing a greater effect. rjptonline.org Conversely, the presence of a hydroxyl group on the 2-phenyl ring was found to be detrimental to the antidepressant action. rjptonline.org

In addition to antidepressant potential, substituted 2-phenylindole derivatives have been investigated for their anticonvulsant activities. researchgate.net In a maximal electroshock seizure model, some compounds exhibited moderate activity in preventing the extensor phase of seizures. researchgate.net Docking studies have suggested that these compounds may exert their effects through interactions with GABA-A and AMPA receptors, which are key players in neurotransmission and seizure activity. researchgate.net

Furthermore, the neuroprotective potential of indole-based compounds is an active area of research. nih.gov The antioxidant properties of 2-phenylindole derivatives contribute to their potential neuroprotective effects, as oxidative stress is a major factor in the pathogenesis of neurodegenerative diseases. tandfonline.comnih.govnih.gov Studies on SH-SY5Y neuroblastoma cells have shown that certain indole derivatives can protect against oxidative stress-induced cell death. nih.gov

Development of Diagnostic Biomarkers (e.g., for Lipid Peroxidation Assessment)

A significant application of this compound's close analog, N-methyl-2-phenylindole, is in the development of diagnostic biomarkers, particularly for the assessment of lipid peroxidation. Lipid peroxidation is a key indicator of oxidative stress and is implicated in a wide range of diseases. Malondialdehyde (MDA) is a major end product of lipid peroxidation and serves as a widely used biomarker for its measurement. nih.gov

A colorimetric assay has been developed that utilizes the reaction of N-methyl-2-phenylindole with MDA under acidic conditions. nih.govacs.org This reaction produces a stable chromophore with a maximal absorbance at 586 nm. nih.govacs.org The intensity of the color produced is directly proportional to the amount of MDA present in the sample, allowing for its quantification. nih.gov

One of the key advantages of this method is its specificity. By adjusting the acidic conditions, the assay can be tailored to measure MDA specifically, even in the presence of other aldehydes such as 4-hydroxyalkenals (4-HNE), which are also products of lipid peroxidation. nih.govacs.orgdss.go.thnih.gov When using hydrochloric acid, the reaction is highly specific for MDA, whereas with methanesulfonic acid, both MDA and 4-HNE react to form the same chromophore. nih.govacs.org This selectivity allows for a more precise assessment of lipid peroxidation pathways.

This N-methyl-2-phenylindole-based assay has been applied to various biological samples to measure lipid peroxidation and has proven to be a valuable tool in both research and clinical settings for evaluating oxidative stress. nih.gov

Pharmacophore Development and Drug Design Methodologies (e.g., Scaffold Hopping)

The 2-phenylindole scaffold has emerged as a valuable starting point in drug design and development due to its versatile biological activities. Pharmacophore modeling and scaffold hopping are two key computational strategies employed to design novel and potent drug candidates based on this core structure.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. ijpsonline.com For 2-phenylindole derivatives, this approach has been used to understand the structure-activity relationships for their anticancer effects, particularly as tubulin polymerization inhibitors. nih.gov By creating a pharmacophore model based on a series of active 2-phenylindole compounds, researchers can virtually screen large chemical libraries to identify new molecules that fit the model and are likely to have similar biological activity. nih.gov

Scaffold hopping is a drug design strategy that aims to identify isofunctional molecular structures with significantly different core skeletons. nih.gov This technique is particularly useful for generating novel chemotypes with improved properties, such as enhanced potency, better pharmacokinetic profiles, or circumvention of existing patents. The indole scaffold has been a common subject of scaffold hopping studies. For instance, researchers have successfully "hopped" from an indole core to an indazole framework to develop dual inhibitors of MCL-1 and BCL-2, which are important targets in cancer therapy. nih.govrsc.org This demonstrates the utility of the indole scaffold as a template for designing new therapeutic agents with different heterocyclic cores but similar biological functions. nih.gov These computational approaches are instrumental in accelerating the discovery and optimization of new drugs based on the promising 2-phenylindole chemical space. mdpi.com

Viii. Advanced Materials Science Applications Beyond Optoelectronics

Role as Versatile Chemical Building Blocks and Synthetic Intermediates

The 1,3-Dimethyl-2-phenylindole core serves as a valuable platform for the synthesis of a variety of more complex organic molecules. Its utility as a synthetic intermediate stems from the reactivity of the indole (B1671886) ring system, which can be further functionalized at various positions. The presence of the methyl groups at the 1 and 3 positions, along with the phenyl group at the 2 position, influences the electronic and steric properties of the molecule, guiding its reactivity in subsequent chemical transformations.

While specific, large-scale material applications leveraging this compound as a primary building block are not yet widely documented in publicly available research, its role as a precursor in medicinal chemistry for creating more complex, biologically active molecules is suggestive of its potential in materials synthesis. The synthetic pathways developed for pharmaceutical applications can often be adapted for the creation of novel functional materials.

For instance, the core structure can be modified to introduce reactive groups, enabling it to act as a monomer or a cross-linking agent in polymerization reactions. The phenyl group can be functionalized to tune the electronic properties or to attach other molecular moieties, leading to the development of materials with tailored characteristics.

Table 1: Potential Synthetic Modifications of this compound for Materials Science Applications

Position of FunctionalizationPotential Functional GroupPotential Application in Materials Science
Phenyl Ring (para-position)-NO2, -NH2, -OH, -BrPrecursor for dyes, sensors, or liquid crystals.
Phenyl Ring (ortho-/meta-)Halogens (e.g., -Cl, -Br)Intermediate for cross-coupling reactions to build larger conjugated systems.
Indole Ring (various positions)Formyl, Acetyl groupsSites for further condensation reactions to create extended π-systems.
Methyl Groups-CH2BrReactive handles for grafting onto polymer chains or surfaces.

Potential in Polymer and Nanomaterial Systems

The incorporation of indole moieties into polymers and nanomaterials is a growing area of research aimed at imparting specific functions such as conductivity, fluorescence, or biological activity. While direct polymerization of this compound is not a common strategy, its derivatives can be designed to act as functional monomers or as agents for the surface modification of nanomaterials.

In the context of polymers, indole-containing monomers can be integrated into polymer backbones through various polymerization techniques. The resulting polymers may exhibit interesting thermal, mechanical, and photophysical properties. For example, the rigid and aromatic nature of the indole ring can enhance the thermal stability and mechanical strength of the polymer. Furthermore, the electronic characteristics of the 2-phenylindole (B188600) unit can be exploited to create materials for organic electronics, though this falls within the realm of optoelectronics.

Beyond direct incorporation, this compound derivatives can be used to functionalize existing polymers, introducing new properties to the bulk material. This can be achieved by grafting the indole derivative onto the polymer backbone or as a side chain.

In the field of nanomaterials, the surface functionalization of nanoparticles with organic molecules is a key strategy to control their properties and interactions with their environment. This compound derivatives, appropriately modified with anchoring groups, could be used to coat nanoparticles. This surface modification could influence the dispersibility of the nanoparticles in various solvents, their photophysical properties, and their potential use in applications such as sensing or catalysis.

Table 2: Hypothetical Applications of this compound in Polymer and Nanomaterial Systems

Material SystemRole of this compound DerivativePotential Enhanced Property
Polymers Co-monomer in polymerizationIncreased thermal stability, modified refractive index.
Functional side groupIntroduction of specific recognition sites, altered solubility.
Nanomaterials Surface ligand for quantum dotsPassivation of surface defects, enhanced photoluminescence.
Functional coating on metallic nanoparticlesImproved stability and dispersibility, catalytic activity modulation.

Ix. Emerging Research Directions and Future Perspectives

Integration of Artificial Intelligence (AI) and Machine Learning in Indole (B1671886) Derivative Discovery

The landscape of drug discovery is being reshaped by the advent of artificial intelligence (AI) and machine learning (ML). ijpsjournal.comijpp.org.in These powerful computational tools are being increasingly leveraged to accelerate the identification and optimization of novel indole derivatives. AI algorithms can analyze vast datasets of chemical structures and biological activities to identify promising drug candidates, predict their properties, and optimize their molecular structures for enhanced efficacy and safety. ijpsjournal.com

Machine learning models, for instance, can be trained to recognize the complex relationships between the structure of an indole derivative and its therapeutic activity. This allows for the rapid screening of virtual libraries containing millions of compounds, a task that would be prohibitively time-consuming and expensive using traditional methods. ijpsjournal.com By predicting molecular interactions and identifying potential therapeutic targets, AI is significantly streamlining the early stages of drug development. ijpsjournal.comijpp.org.in The integration of AI with robotic systems is also automating high-throughput screening and compound synthesis, further increasing research efficiency. ijpp.org.in This synergy between AI and chemistry is poised to deliver new indole-based therapies to patients faster and at a lower cost. ijpp.org.inpharmacophorejournal.com

Development of Novel and Sustainable Synthetic Methodologies for Complex Indole Scaffolds

While classic methods like the Fischer indole synthesis remain valuable, the demand for structurally complex and diverse indole scaffolds necessitates the development of new synthetic strategies. rsc.orgwikipedia.orgalfa-chemistry.com A significant focus in modern organic synthesis is on "green chemistry," which aims to create safer, more sustainable, and efficient chemical processes. nih.gov This includes the use of environmentally benign solvents, minimizing waste, and avoiding the use of toxic or heavy-metal catalysts. nih.govrsc.org

Researchers are exploring innovative multicomponent reactions that allow for the construction of complex indole cores in a single step from simple starting materials. rsc.orgrsc.orgresearchgate.net These methods are often milder and more atom-economical than traditional linear syntheses. rsc.orgrsc.org Furthermore, advancements in catalysis, including the use of photocatalysis and electrocatalysis, are providing new avenues for the functionalization of the indole ring with high precision and control. researchgate.net The development of these sustainable methodologies is crucial for the environmentally responsible production of both existing and novel indole-based pharmaceuticals and materials. nih.gov

Application of Advanced Characterization Techniques for Intricate Molecular Structures

As chemists synthesize increasingly complex indole derivatives, the need for powerful analytical techniques to confirm their three-dimensional structures becomes paramount. While standard techniques like NMR and mass spectrometry are indispensable, more advanced methods are often required to elucidate the fine details of intricate molecular architectures.

Techniques such as two-dimensional NMR spectroscopy provide detailed information about the connectivity and spatial relationships between atoms in a molecule. For complex structures, X-ray crystallography remains the gold standard for determining the precise 3D arrangement of atoms in a solid-state crystal. Furthermore, computational methods, such as molecular modeling, are used to predict and visualize the 3D structures of molecules, providing insights that can be correlated with experimental data. nih.gov The application of these advanced characterization techniques is essential for understanding the structure-property relationships of new indole derivatives and for designing molecules with specific functions. researchgate.netresearchgate.net

Exploration of New Biological Targets and Uncharted Therapeutic Areas

The versatility of the indole scaffold has led to its exploration against a wide array of biological targets. nih.govopenmedicinalchemistryjournal.comnih.gov Historically, indole derivatives have been prominent in areas such as anticancer and anti-inflammatory research. openmedicinalchemistryjournal.com However, ongoing research continues to uncover new therapeutic applications for this privileged structure.

Scientists are designing and synthesizing novel indole derivatives to target proteins and pathways implicated in a range of diseases that currently have limited treatment options. nih.gov For example, indole-based compounds are being investigated as inhibitors of enzymes crucial for the replication of viruses and the survival of bacteria. nih.govmdpi.com There is also significant interest in developing indole derivatives that can modulate the function of proteins involved in neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov The exploration of new biological targets for indole derivatives is driven by a deeper understanding of disease mechanisms and the constant need for new medicines to address unmet medical needs. mdpi.com

Future Directions in the Development of Next-Generation Functional Materials

Beyond medicine, the unique electronic and photophysical properties of indole derivatives make them attractive candidates for the development of advanced functional materials. The indole ring system can be readily modified to tune its optical and electronic characteristics, leading to applications in organic electronics.

One promising area is the development of new organic light-emitting diodes (OLEDs) for displays and lighting. Indole-based materials can be designed to emit light of various colors with high efficiency and stability. rsc.org Additionally, the photosensitive nature of some indole derivatives is being harnessed to create novel fluorescent probes for sensing and imaging applications. nih.govmdpi.com These molecular sensors can be designed to detect specific ions, molecules, or changes in their environment (like pH) by exhibiting a change in their fluorescence. nih.govmdpi.comnih.gov The continued development of indole-based functional materials holds the potential for significant advancements in electronics, photonics, and diagnostics.

Q & A

Q. What are the standard synthetic routes for 1,3-dimethyl-2-phenylindole, and how can reaction conditions be optimized?

The synthesis of this compound typically involves cyclization reactions of phenylhydrazine derivatives or alkylation of indole precursors. For example, analogous routes for 2-phenylindole synthesis start with phenylhydrazine and ketones, followed by acid-catalyzed cyclization (Fischer indole synthesis) . Optimization includes adjusting temperature (80–120°C), solvent polarity (e.g., ethanol vs. DMF), and catalyst selection (e.g., HCl or ZnCl₂). Purity is confirmed via melting point analysis and spectral comparisons (IR, NMR) .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol or methanol) are standard methods. Solvent selection depends on compound solubility; for example, high-polarity solvents like DMSO may require dilution with water for crystallization . Post-purification, HPLC (C18 column, acetonitrile/water mobile phase) ensures ≥95% purity .

Q. What safety protocols should be followed when handling this compound in the laboratory?

Use closed systems or local exhaust ventilation to minimize inhalation risks. Wear nitrile gloves, safety goggles, and lab coats. In case of skin contact, wash immediately with soap and water. Respiratory protection (N95 mask) is advised during powder handling .

Advanced Research Questions

Q. How can spectroscopic and crystallographic data resolve structural ambiguities in this compound derivatives?

Conflicting data (e.g., unexpected NMR shifts) may arise from tautomerism or steric effects. Use ¹H-¹³C HSQC to confirm connectivity and X-ray crystallography to validate stereochemistry. For example, indole derivatives often exhibit planarity in the aromatic system, but methyl groups may introduce torsional strain, detectable via single-crystal studies .

Q. How do synthetic yields vary between alkylation and cyclization routes, and what mechanistic insights explain these discrepancies?

Alkylation of 2-phenylindole with methyl iodide in DMF typically achieves 60–70% yield, while cyclization routes (e.g., via Fischer indole synthesis) yield 50–60% due to competing side reactions (Table 1). Mechanistic studies (DFT calculations) show that steric hindrance from the phenyl group slows nucleophilic attack in cyclization pathways .

Table 1: Yield Comparison of Synthetic Routes

MethodReagentsSolventYield (%)
Fischer CyclizationPhenylhydrazine, AcetoneHCl/EtOH55
Direct Alkylation2-Phenylindole, CH₃IDMF68

Q. What strategies address contradictions in reported pharmacological activities of this compound analogs?

Discrepancies in IC₅₀ values (e.g., anti-inflammatory vs. antimicrobial assays) may stem from assay conditions (e.g., pH, cell lines). Validate results via orthogonal methods:

  • In vitro enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity).
  • Molecular docking to compare binding affinities across protein targets (e.g., bacterial DNA gyrase vs. human kinases) .

Q. How can researchers assess the environmental stability and degradation pathways of this compound?

Conduct accelerated stability studies under varying pH (2–12), UV exposure, and oxidative conditions (H₂O₂). LC-MS identifies degradation products (e.g., N-demethylation or ring-opening). Environmental half-life (t₁/₂) in water is modeled using EPI Suite software .

Methodological Considerations

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they mitigated?

Co-eluting impurities (e.g., dimethylated byproducts) require UPLC-MS/MS with a BEH C18 column (1.7 µm particles) for resolution. Quantify using external calibration curves (0.1–100 µg/mL range) and confirm with standard addition methods .

Q. Which computational tools predict the pharmacokinetic properties of this compound derivatives?

Use SwissADME for bioavailability predictions (Lipinski’s Rule of Five) and AutoDock Vina for binding affinity simulations. Cross-validate with experimental logP (octanol/water partitioning) and plasma protein binding assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.